2-Acetyl-5-chlorobenzonitrile
Overview
Description
2-Acetyl-5-chlorobenzonitrile is an organic compound with the molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol. It is a benzene derivative widely used in various fields, including medical, environmental, and industrial research. This compound is known for its role in organic synthesis, particularly as a starting material for the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-5-chlorobenzonitrile can be synthesized through various methods. One common method involves the reaction of 2-chlorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced via catalytic ammoxidation of chlorotoluenes. This method involves the reaction of chlorotoluenes with ammonia and oxygen in the presence of a catalyst at high temperatures. The process is efficient and environmentally friendly, yielding high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Friedel-Crafts Acylation: The acetyl group can participate in Friedel-Crafts acylation reactions, forming new carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides or benzothiols.
Friedel-Crafts Acylation: Acylated aromatic compounds.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-Acetyl-5-chlorobenzonitrile is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Industry: It is used in the production of dyes and pigments, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-chlorobenzonitrile involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, in the Friedel-Crafts acylation reaction, this compound forms a carbocation intermediate that interacts with the aromatic ring of the substrate, resulting in the formation of the acylated product. Additionally, its anticancer and neuroprotective effects are believed to be mediated through its interaction with specific signaling pathways and transcription factors.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: Structurally similar but contains a furan ring instead of a benzene ring.
2-Acetyl-5-methylthiophene: Similar structure with a thiophene ring.
2-Amino-5-chlorobenzonitrile: Similar structure but with an amino group instead of an acetyl group.
Uniqueness
2-Acetyl-5-chlorobenzonitrile is unique due to its combination of functional groups (acetyl, chlorine, and nitrile), which allows it to participate in a wide range of chemical reactions and form diverse products. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-acetyl-5-chlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOFPTNNZFMALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307141 | |
Record name | 2-Acetyl-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363508-12-6 | |
Record name | 2-Acetyl-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363508-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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